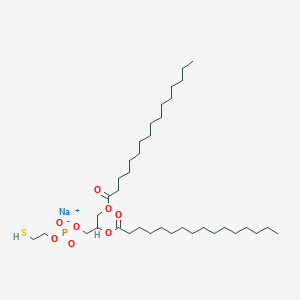
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate, also known as 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt), is a complex organic compound with the molecular formula C37H72NaO8PS. This compound is characterized by its unique structure, which includes two hexadecanoyloxy groups and a sulfanylethyl phosphate group. It is commonly used in various scientific research applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes, where glycerol is reacted with hexadecanoic acid in the presence of a catalyst. The resulting product is then treated with a sulfanylethyl phosphate group under controlled conditions to yield the final compound. This process is optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanylethyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Employed in the study of lipid metabolism and membrane biology due to its structural similarity to natural phospholipids.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of specialized surfactants and emulsifiers .
Wirkmechanismus
The mechanism of action of sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. The sulfanylethyl phosphate group plays a crucial role in these interactions, acting as a binding site for various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate include:
- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
- 1,2-distearoyl-sn-glycero-3-phosphothioethanol (sodium salt)
- 1,2-dipalmitoyl-sn-glycero-3-phosphothioethanol (sodium salt)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hexadecanoyloxy groups and a sulfanylethyl phosphate group. This structure imparts distinctive chemical and physical properties, making it particularly useful in specific research and industrial applications .
Eigenschaften
Molekularformel |
C37H72NaO8PS |
|---|---|
Molekulargewicht |
731.0 g/mol |
IUPAC-Name |
sodium;2,3-di(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate |
InChI |
InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1 |
InChI-Schlüssel |
AKETWRINAWSUQU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)
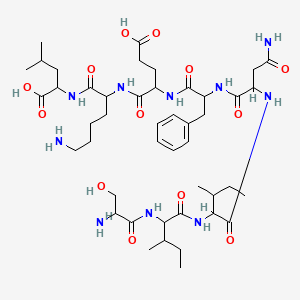
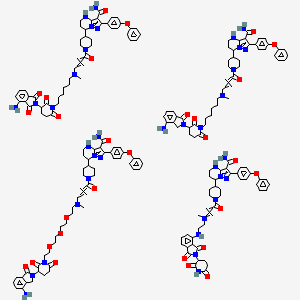
![sodium;2-[4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13387273.png)
![[(2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13387276.png)
![3,5-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13387280.png)
![5-Ethyl-3-[6-(3-methoxy-4-methylphenoxy)pyridin-3-yl]imidazolidine-2,4-dione](/img/structure/B13387286.png)
![7-[2-Hydroxy(phenyl)acetamido]-8-oxo-3-({[1-(sulfomethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13387293.png)
![7-Methyl-4,8,11-trioxatricyclo[5.3.1.01,5]undecan-3-one](/img/structure/B13387312.png)
![[1-[4-(3-Acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl)oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-heptanoyloxypropan-2-yl] pentadec-7-enoate](/img/structure/B13387315.png)
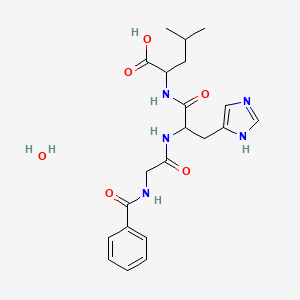
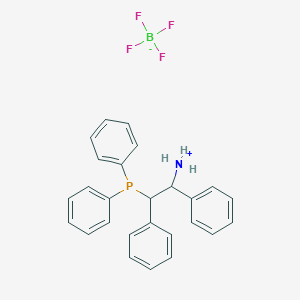
![2-[6-[6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13387325.png)
